
2-(3-Chloro-4-fluorophenoxy)-2-phenylacetic acid
描述
2-(3-Chloro-4-fluorophenoxy)-2-phenylacetic acid is a fluorinated aromatic carboxylic acid with a complex molecular structure. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which significantly influences its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloro-4-fluorophenoxy)-2-phenylacetic acid typically involves the following steps:
Phenol Activation: The starting material, phenol, is activated using a chlorinating agent such as thionyl chloride (SOCl₂) to form chlorophenol.
Fluorination: The chlorophenol undergoes fluorination using a fluorinating agent like hydrogen fluoride (HF) to introduce the fluoro substituent.
Esterification: The resulting 3-chloro-4-fluorophenol is then esterified with phenylacetic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄), to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can also be employed to enhance the sustainability of the process.
化学反应分析
Types of Reactions: 2-(3-Chloro-4-fluorophenoxy)-2-phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form carboxylic acid derivatives, such as esters and amides.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) and conditions such as refluxing in an acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) and conditions such as anhydrous ether.
Substitution: Reagents like nitric acid (HNO₃) for nitration and sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed:
Oxidation: Esters, amides, and carboxylic acids.
Reduction: Alcohols, amines, and hydrocarbons.
Substitution: Nitro compounds, sulfonic acids, and halogenated aromatics.
科学研究应用
2-(3-Chloro-4-fluorophenoxy)-2-phenylacetic acid has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: Employed in the development of new materials and chemical processes.
作用机制
The mechanism by which 2-(3-Chloro-4-fluorophenoxy)-2-phenylacetic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
相似化合物的比较
2-(4-Chloro-3-fluorophenoxy)acetic acid
2-(3-Chloro-4-fluorophenoxy)acetic acid
2-(3-Chloro-4-fluorophenoxy)phenylacetic acid
Uniqueness: 2-(3-Chloro-4-fluorophenoxy)-2-phenylacetic acid is unique due to its specific arrangement of chloro and fluoro substituents on the phenyl ring, which influences its reactivity and biological activity. This arrangement provides distinct advantages in terms of stability and specificity compared to similar compounds.
属性
IUPAC Name |
2-(3-chloro-4-fluorophenoxy)-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c15-11-8-10(6-7-12(11)16)19-13(14(17)18)9-4-2-1-3-5-9/h1-8,13H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUGZTHXTKFWPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)OC2=CC(=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


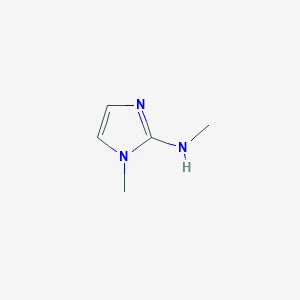
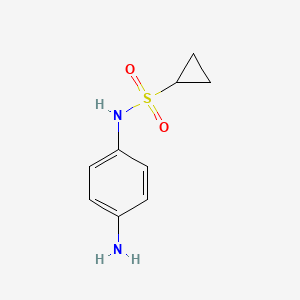
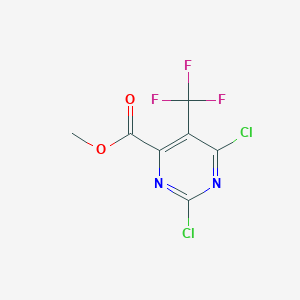
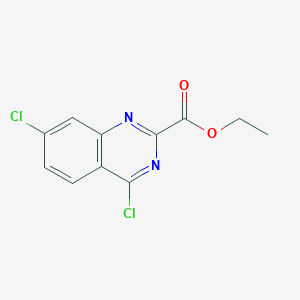
![2-Chloro-N-(4,4-dimethyl-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide](/img/structure/B1420169.png)

![([2,5-Dimethyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-YL]methyl)amine](/img/structure/B1420172.png)
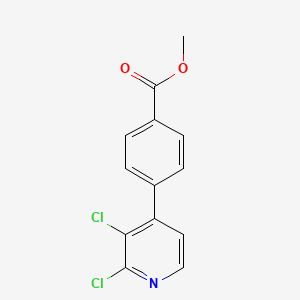
![4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine dihydrochloride](/img/structure/B1420178.png)

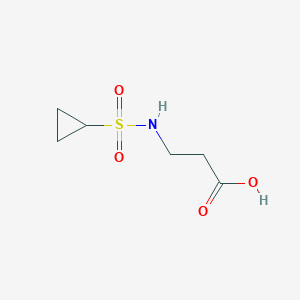
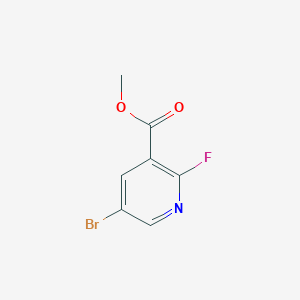
![5-[2-nitro-4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazole](/img/structure/B1420185.png)

